Home > Products > Screening Compounds P9886 > Olmesartan Ethyl Ester
Olmesartan Ethyl Ester - 144689-23-6

Olmesartan Ethyl Ester

Catalog Number: EVT-1207933
CAS Number: 144689-23-6
Molecular Formula: C26H30N6O3
Molecular Weight: 474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Olmesartan Ethyl Ester is a compound with the molecular formula C26H30N6O3 . It is also known as ethyl 1- ((2’- (1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3- (2-hydroxypropan-2-yl)-5-propyl-1H-pyrrole-2-carboxylate . It is an impurity of Olmesartan, an angiotensin II receptor (AT1R) antagonist used in the high blood pressure study .


Synthesis Analysis

The synthesis of Olmesartan Ethyl Ester involves several steps and intermediates. The key intermediates in its synthesis are N-triphenylmethylolmesartan ethyl (N-tritylolmesartan ethyl) and N-tritylolmesartan medoxomil . The synthesis process has been studied and characterized using various techniques such as differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .


Molecular Structure Analysis

The molecular structure of Olmesartan Ethyl Ester has been solved and refined using single-crystal X-ray diffraction (SCXRD) . The compound has a complex structure with multiple functional groups, including an imidazole ring, a biphenyl group, and a tetrazole ring .

Trityl Olmesartan

Compound Description: Trityl Olmesartan serves as a crucial intermediate in the synthesis of Olmesartan Medoxomil, a widely recognized angiotensin II receptor antagonist commonly employed in the management of hypertension. [, ] The compound features a trityl protecting group, often utilized in organic synthesis to safeguard specific functional groups from undesired reactions. [, ]

Relevance: Trityl Olmesartan shares a core structure with Olmesartan Ethyl Ester, with the primary distinction being the presence of the trityl protecting group and the carboxylic acid functionality instead of the ethyl ester in Olmesartan Ethyl Ester. [, ] This structural similarity underscores their close relationship as intermediates in the synthesis of Olmesartan Medoxomil. [, ]

N-Trityl-5-(4'-Hydroxymethyl Biphenyl-2-yl)tetrazole

Compound Description: N-Trityl-5-(4'-Hydroxymethyl Biphenyl-2-yl)tetrazole is a key intermediate in a specific synthesis route for Olmesartan Medoxomil. [] Its synthesis involves a Suzuki coupling reaction followed by a reduction step, ultimately leading to the formation of this intermediate. []

Relevance: This compound exhibits significant structural similarity to Olmesartan Ethyl Ester, sharing the biphenyl-tetrazole moiety. [] Notably, it lacks the imidazole-5-carboxylic acid ethyl ester part present in Olmesartan Ethyl Ester. [] The presence of the trityl protecting group further distinguishes it, highlighting its role as a precursor in the multi-step synthesis of Olmesartan Medoxomil. []

4-(1-Hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester

Compound Description: This compound, also known as 2-propyl-4-[(1-hydroxy-1-methyl) ethyl]-1H-imidazole-5-carboxylic acid ethyl ester, acts as a central building block in the synthesis of Olmesartan Medoxomil. [, , ] Its production often involves Grignard reactions and demands meticulous control over reaction conditions to ensure high yield and purity. []

Relevance: This compound represents a major structural fragment of Olmesartan Ethyl Ester. [, , ] The only structural difference lies in the absence of the biphenyl-tetrazole side chain in this compound, which is present in Olmesartan Ethyl Ester. [, , ] This close structural resemblance highlights its critical role as a direct precursor to Olmesartan Ethyl Ester in the synthesis of Olmesartan Medoxomil. [, , ]

4-[2-(2-(Triphenylmethyl)tetrazole-5-yl)phenyl]benzyl bromide

Compound Description: This compound serves as a vital reagent in the synthesis of Olmesartan Medoxomil, particularly in the step involving the introduction of the biphenyl-tetrazole moiety. [] Its reactivity stems from the presence of the benzyl bromide group, allowing for facile alkylation reactions. []

Relevance: This compound can be considered structurally related to Olmesartan Ethyl Ester due to its role as a precursor for a key synthetic intermediate. [] This reagent provides the biphenyl-tetrazole side chain that is also present in Olmesartan Ethyl Ester, highlighting their connection in the synthetic pathway of Olmesartan Medoxomil. []

Ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of Olmesartan Medoxomil. [] During its synthesis, several impurities and analogs are often observed, necessitating careful purification steps to ensure the final product's quality. []

Relevance: This compound shares the same imidazole core structure with Olmesartan Ethyl Ester, highlighting their close structural relationship. [] The key difference lies in the absence of the biphenyl-tetrazole side chain in this compound. [] This similarity underscores its importance as a precursor to Olmesartan Ethyl Ester in the synthesis of Olmesartan Medoxomil. []

Impurities identified during the synthesis of ethyl 4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate:

Compound Descriptions:

  • Ethyl carbinol imidazole: This impurity may arise from incomplete reaction or side reactions during the synthesis of the target imidazole derivative. []
  • Methoxy imidazole: This impurity suggests the occurrence of methylation side reactions, potentially involving the imidazole ring. []
  • Olefinic imidazole: This impurity indicates possible elimination reactions during synthesis, leading to the formation of an unsaturated imidazole derivative. []
  • 4-Acetyl imidazole: The presence of this impurity suggests incomplete or undesired acylation at the 4-position of the imidazole ring. []
  • Diacetyl imidazole: This impurity indicates over-acylation, potentially due to excessive use of acylating agents. []
  • 5-Acetyl imidazole: This impurity, like 4-acetyl imidazole, implies challenges in controlling regioselectivity during acylation. []
  • Diethyl ester imidazole: This impurity suggests incomplete hydrolysis or transesterification side reactions during the synthesis. []
  • Acetate imidazole Impurity, Propionate imidazole Impurity, Isobutyrate Imidazole Impurity, and Butyl Imidazole Impurity: These impurities likely arise from competing esterification reactions with different carboxylic acids or their derivatives. []

Relevance: All these impurities are structurally similar to Olmesartan Ethyl Ester as they share the central imidazole ring, a defining feature of the Olmesartan Medoxomil structure. [] Understanding the formation and efficient removal of these impurities is crucial for producing high-quality Olmesartan Medoxomil. []

4-(1-hydroxyl-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid

Compound Description: This compound is a direct precursor in the synthesis of Olmesartan Medoxomil. [] Its preparation often involves the hydrolysis of the corresponding ethyl ester. []

Relevance: This compound is structurally very similar to Olmesartan Ethyl Ester as they both share the core imidazole structure with a propyl substituent at position 2 and a 1-hydroxyl-1-methyl ethyl substituent at position 4. [] The key difference is that this compound is the free acid form of Olmesartan Ethyl Ester, indicating their close relationship as synthetic intermediates in the production of Olmesartan Medoxomil. []

(5-methyl-2-oxo-1,3-dioxole-4-methyl) methyl ester of 4-(1-hydroxyl-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid

Compound Description: This compound is a significant intermediate in the synthesis of Olmesartan Medoxomil. [] Its structure incorporates the medoxomil prodrug moiety, which enhances the bioavailability of the parent drug. []

Olmesartan Medoxomil Impurity D and Olmesartan Medoxomil Impurity E

Compound Description: While specific structures for these compounds are not provided in the abstract, they are identified as isomeric impurities arising during the synthesis of Olmesartan Medoxomil. [] Their presence underscores the need for robust analytical methods for detecting and quantifying impurities to ensure drug safety and efficacy. []

Relevance: These compounds are categorized as impurities arising during the production of Olmesartan Medoxomil, a molecule closely related to Olmesartan Ethyl Ester. [] Although their precise structures are not detailed, their identification as isomeric impurities suggests they possess a high degree of structural similarity to Olmesartan Ethyl Ester. []

Source and Classification

Olmesartan Ethyl Ester is synthesized from Olmesartan Medoxomil, which itself is derived from the natural compound imidazole. The compound belongs to the class of medications known as sartans, specifically designed to target the angiotensin II receptor type 1 (AT1). Its classification as a prodrug indicates that it undergoes metabolic conversion to become active in the body.

Synthesis Analysis

The synthesis of Olmesartan Ethyl Ester involves several key steps:

  1. Alkylation: The process begins with the alkylation of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in an organic solvent, typically using lithium hydroxide as a base. The reaction is conducted at temperatures ranging from 20 to 90 °C, with stirring times between 0.5 to 24 hours .
  2. Hydrolysis: Following alkylation, the resulting trityl olmesartan ethyl ester undergoes hydrolysis in an organic solvent, again using lithium hydroxide as a base. This step can take between 5 to 120 hours at temperatures between 20 and 70 °C .
  3. Esterification: The final step involves esterifying the trityl olmesartan salt with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one in the presence of a base. This step typically occurs at temperatures between 20 and 70 °C over a period of 2 to 24 hours .
Molecular Structure Analysis

The molecular structure of Olmesartan Ethyl Ester can be described by its chemical formula C20H24N4O6C_{20}H_{24}N_4O_6. The compound features:

  • A tetrazole ring, which is crucial for its pharmacological activity.
  • An imidazole moiety, contributing to its structural integrity and biological function.
  • An ethyl ester functional group, which enhances its lipophilicity and bioavailability.

Spectroscopic methods such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the structure and purity of Olmesartan Ethyl Ester .

Chemical Reactions Analysis

Olmesartan Ethyl Ester participates in several chemical reactions:

  • Hydrolysis: The hydrolysis of esters to form corresponding acids is significant for its metabolic activation.
  • Alkylation: Alkylation reactions are crucial for synthesizing various derivatives and impurities during production.
  • Esterification: This reaction is essential for converting intermediate compounds into the final product.

The control of reaction conditions, such as temperature and pH, is vital to minimize by-products and achieve high purity levels .

Mechanism of Action

Olmesartan Ethyl Ester exerts its antihypertensive effect through selective antagonism of the angiotensin II receptor type 1 (AT1). By blocking this receptor:

  • It prevents vasoconstriction induced by angiotensin II.
  • It leads to vasodilation and reduced secretion of aldosterone.
  • Consequently, this results in decreased blood pressure and reduced workload on the heart.

The pharmacokinetics involve conversion into Olmesartan after administration, which then interacts with AT1 receptors effectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of Olmesartan Ethyl Ester include:

  • Molecular Weight: Approximately 388.42 g mol388.42\text{ g mol}.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Typically ranges from 150150 to 160160 °C.

These properties influence its formulation and delivery methods in pharmaceutical applications .

Applications

Olmesartan Ethyl Ester is primarily utilized in:

  • Hypertension Management: As an antihypertensive agent, it helps control high blood pressure effectively.
  • Research: It serves as a model compound for studying angiotensin receptor antagonists and their mechanisms.
  • Pharmaceutical Development: Its synthesis pathways are explored for developing more efficient manufacturing processes for related compounds.

The ongoing research into its derivatives also contributes to understanding potential new therapeutic applications beyond hypertension .

Introduction to Olmesartan Ethyl Ester

Structural and Functional Significance in Antihypertensive Drug Development

The molecular structure of olmesartan ethyl ester contains several strategically positioned functional groups that contribute to its antihypertensive potential. The central imidazole ring features a hydroxyalkyl substituent at the 4-position and an ethyl ester group at the 5-position, creating an optimal spatial arrangement for receptor interaction. This configuration enables the formation of intramolecular hydrogen bonds between the hydroxy group and neighboring nitrogen atoms, significantly enhancing the compound's binding affinity to the angiotensin II type 1 (AT1) receptor. Crystallographic studies of related intermediates have confirmed that these structural elements create a three-dimensional conformation that perfectly complements the AT1 receptor binding pocket [4] [7].

Table 1: Key Structural Features of Olmesartan Ethyl Ester and Their Functional Roles

Structural ElementChemical FunctionBiological Significance
Biphenyl-tetrazole moietyAcidic proton donorAnchors compound to receptor binding site
4-hydroxyisopropylimidazoleForms intramolecular H-bondsStabilizes bioactive conformation
Ethyl ester at C5 positionProtects carboxylic acid; modifiable handleEnables prodrug strategy and synthetic manipulation
N-alkyl chainConnects biphenyl and imidazole unitsOptimizes spatial orientation for receptor interaction

The tetrazole ring system deserves special attention due to its dual chemical and biological functions. As a bioisostere for the carboxylic acid group, this five-membered heterocycle provides enhanced lipid solubility while maintaining the acidity necessary for ionic bonding with receptor residues. However, the tetrazole ring presents synthetic challenges due to its two nitrogen atoms with differential reactivity (N-1 vs. N-2 positions). Research has definitively demonstrated that in trityl-protected intermediates of olmesartan ethyl ester, the bulky trityl group exclusively attaches to the N-2 position of the tetrazole ring, contrary to earlier literature reports. This structural clarification, established through single-crystal X-ray diffraction studies, resolved significant ambiguity in sartan chemistry and has profound implications for impurity profiling and synthetic optimization [7].

The ethyl ester moiety serves as a protecting group for the carboxylic acid function during synthesis while simultaneously modulating the molecule's lipophilicity profile. This balance between hydrophilic and hydrophobic properties influences both the compound's biological membrane permeability and its chemical behavior in synthetic processes. The hydroxyisopropyl group at the imidazole 4-position represents another structurally critical element, contributing to what has been described as a "double-chain domain" that enhances the molecule's binding kinetics and duration of action compared to earlier sartan-class drugs [9].

Role as a Synthetic Intermediate in Angiotensin II Receptor Antagonist Production

Olmesartan ethyl ester functions as a linchpin intermediate in the multistep synthesis of olmesartan medoxomil, where it typically appears in its N-trityl-protected form (CAS 172875-59-1). The synthetic sequence begins with the N-alkylation reaction between ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate and 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, a transformation requiring precise control of reaction parameters. Research demonstrates that optimal conditions utilize potassium carbonate (1.25 molar equivalents) in N,N-dimethylacetamide solvent at 40-45°C, achieving approximately 90% yield with 98% purity. The trityl protection serves the critical function of shielding the tetrazole nitrogen during this alkylation step, preventing undesirable quaternary salt formation and ensuring correct regiochemistry in the final product [3] [7].

Table 2: Common Impurities in Olmesartan Ethyl Ester Synthesis and Control Strategies

ImpurityFormation MechanismControl Strategy
Olmesartan acid impurityEster hydrolysis during synthesisLimit reaction water content; control base concentration
N-1-medoxomil isomerAlkylation at wrong tetrazole nitrogenEnsure complete trityl protection before alkylation
Dimerization byproductsBis-alkylation of imidazoleMaintain strict stoichiometry; controlled addition rate
Detritylated derivativesAcidic cleavage of trityl groupNeutralize acidic impurities; avoid protic conditions

The isolation and purification of olmesartan ethyl ester present significant manufacturing challenges. Studies have identified that crystallization using a specific solvent system (DMA:acetone:water in 3:7:3 ratio) provides optimal recovery (90%) and purity (98%) while eliminating the need for chromatographic purification, which had been a major bottleneck in earlier synthetic routes. This advancement represents a crucial development for industrial-scale production, as chromatography is both economically and environmentally unsustainable for high-volume pharmaceutical manufacturing. Furthermore, research has revealed that reducing the particle size of potassium carbonate (to 200 mesh) dramatically decreases reaction time from 48 hours to 12 hours, significantly improving throughput without compromising yield or purity [3] [10].

The trityl protecting group serves multiple functions beyond preventing unwanted alkylation: it enhances crystallinity for purification, improves solubility characteristics in organic solvents, and provides a chromatographic handle for monitoring reaction progress. However, this protection strategy introduces its own challenges, particularly the risk of detritylation side reactions that generate hard-to-remove impurities. Research demonstrates that raw material 3 may contain up to 9.6% total impurities (including methylbiphenyl trityl tetrazole and dibromomethylbiphenyl trityl tetrazole), but the optimized crystallization process effectively excludes these contaminants from the final olmesartan ethyl ester intermediate [3] [7].

Historical Evolution of Sartan-Class Drug Synthesis

The synthetic methodology for sartan-class antihypertensives has undergone substantial refinement since the introduction of losartan in the 1990s. Early synthetic routes to olmesartan derivatives were characterized by linear sequences with multiple isolation steps, extensive use of chromatographic purification, and moderate overall yields typically ranging from 40-50%. The original synthesis described by Yanagisawa et al. required three separate isolations and one purification step, with the critical N-alkylation to form olmesartan ethyl ester derivatives necessitating flash column chromatography (ethyl acetate/hexane, 1:2) followed by additional crystallization from diisopropyl ether, hexane, or ethyl acetate mixtures. These processes were not only time-intensive but also generated substantial solvent waste, creating economic and environmental challenges for scale-up [3] [5].

A transformative advancement emerged with the development of one-pot multistep sequences that dramatically improved synthetic efficiency. Modern approaches consolidate the N-alkylation, ester hydrolysis, and medoxomil ester formation into a single reaction vessel, achieving up to 75% overall yield with HPLC purity exceeding 97.5% on 300g scales. This strategy eliminates multiple intermediate isolations, reduces solvent consumption by up to 40%, and shortens processing time from several days to under 24 hours. The key innovation enabling this advancement was the identification of DMF as a universal solvent compatible with all three synthetic transformations, allowing sequential reactions without workup or solvent exchange [5].

Table 3: Evolution of Olmesartan Ethyl Ester Synthetic Methodologies

Synthetic ApproachKey CharacteristicsYieldPurityLimitations
Early linear synthesisMultiple isolations; chromatography40-50%95-98%Low yield; environmentally intensive
Improved crystallizationSolvent system (DMA:acetone:water 3:7:3)90%98%Still requires separate hydrolysis
One-pot three-componentDMF solvent; no intermediate isolation72-75%>97.5%Requires precise stoichiometric control
Particle size-optimized200 mesh K₂CO₃; reduced reaction time90%98%Specialized milling equipment needed

The impurity management strategies for olmesartan synthesis have also evolved substantially. Early processes struggled with regioisomeric impurities resulting from alkylation at the N-1 position of the tetrazole ring rather than the desired N-2 position. Research breakthroughs established that these impurities predominantly form when deprotection occurs prematurely during the basic hydrolysis step, allowing the tetrazole anion to undergo competitive alkylation. Modern analytical techniques, including advanced HPLC-MS methodologies, now enable detection of these regioisomeric impurities at levels as low as 0.02-0.18%, ensuring stringent quality control. Furthermore, the application of catalytic sodium iodide (3% w/w) during the esterification step has proven effective in minimizing ester hydrolysis and detritylation side reactions, significantly reducing impurity formation compared to traditional base-catalyzed conditions [3] [7].

The synthesis of olmesartan ethyl ester derivatives continues to evolve with recent investigations exploring novel ester prodrugs featuring myristoyl, cyclohexylcarboxyethyl, adamantylcarboxymethyl, and benzoyloxyethyl promoieties. These structural modifications aim to enhance the lipophilicity profile beyond that of the established medoxomil ester, potentially improving oral bioavailability and pharmacokinetic properties. While still in research phases, these developments highlight how the olmesartan ethyl ester core structure remains a platform for ongoing pharmaceutical innovation [8].

Properties

CAS Number

144689-23-6

Product Name

Olmesartan Ethyl Ester

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31)

InChI Key

RYYGFMDEVYVZGY-UHFFFAOYSA-N

SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.